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Introduction

Candidalysin is a 31-amino acid polypeptide toxin secreted by the opportunistic fungal
pathogen Candida albicans.[1] As the first identified peptide toxin from a human fungal
pathogen, candidalysin plays a critical role in the pathogenesis of mucosal infections, such as
oropharyngeal and vulvovaginal candidiasis.[1][2] This technical guide provides an in-depth
overview of the structural biology of candidalysin, its mechanism of action, and the host cell
signaling pathways it modulates. The document summarizes key quantitative data, details
relevant experimental protocols, and provides visual representations of the underlying
molecular processes to serve as a comprehensive resource for researchers in mycology,
immunology, and drug development.

Candidalysin Structure and Biophysical Properties

Candidalysin is a cationic, amphipathic peptide with a predominantly a-helical secondary
structure.[1][3] This structure is crucial for its ability to interact with and disrupt host cell
membranes. To date, a high-resolution three-dimensional structure of candidalysin determined
by X-ray crystallography or NMR spectroscopy has not been deposited in the Protein Data
Bank (PDB). Current structural understanding is derived from biophysical techniques such as
circular dichroism and molecular modeling.

Amino Acid Sequence and Variants
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The canonical amino acid sequence of candidalysin from C. albicans strain SC5314 is:
SIIGIIMGILGNIPQVIQIIMSIVKAFKGNK

Variants of candidalysin have been identified in different clinical isolates of C. albicans and in
other Candida species like C. dubliniensis and C. tropicalis. These variants exhibit differences
in their cytotoxic and immunomodulatory activities.[4][5]

Secondary Structure

Circular dichroism (CD) spectroscopy has been instrumental in characterizing the secondary
structure of candidalysin. These studies confirm that candidalysin adopts a predominantly a-
helical conformation in aqueous solution and that this helicity is enhanced in the presence of
lipid membranes.[4][5]

Quantitative Biophysical Data
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Parameter Method Value/Observation Reference
Circular Dichroism Predominantly a-
Secondary Structure ) [4][5]
(CD) Spectroscopy helical
Two types of pores
) observed: "unrimmed"
_ Atomic Force _
Pore Formation ) and "rimmed". [2]
Microscopy (AFM) )
Rimmed pores have
elevated features.
] ) Atomic Force ~0.3 nm outside the
Pore Height (rimmed) ) ) [6]
Microscopy (AFM) bilayer surface
Forms oligomers in
solution, proposed to
Mass Photometry &
] ) ) be octamers that act
Oligomeric State Native Mass ) [2]
as a basic structural
Spectrometry ]
unit for
polymerization.
Bimodal distribution
with peaks at 3.2 £ 0.4
] Atomic Force nm and 4.6 £ 0.5 nm,
Polymer Height [7]

Microscopy (AFM)

suggesting two
orientations of the

basic oligomeric unit.

Mechanism of Action: From Polymerization to Pore

Formation

Candidalysin employs a unique mechanism to disrupt host cell membranes that involves self-

assembly in solution prior to membrane insertion.[2][6]

o Solution-Phase Oligomerization and Polymerization: Candidalysin monomers self-assemble

into oligomeric units, proposed to be octamers. These oligomers then polymerize in a head-

to-toe fashion to form linear chains.[2]
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e Loop Formation: The linear polymers can then close to form loop structures.[2][6]

e Membrane Insertion and Pore Formation: These pre-formed loops are competent for
membrane insertion and create pores in the host cell plasma membrane.[2] Atomic force
microscopy studies have identified both simple "unrimmed" pores and more complex
“rimmed" pores, with the latter potentially representing a more stable and damaging
conformation.[2][6]

This mechanism of pre-assembly in solution distinguishes candidalysin from many other pore-
forming toxins that oligomerize on the membrane surface.

Host Cell Signhaling Pathways Activated by
Candidalysin

Candidalysin-induced membrane damage triggers a cascade of intracellular signaling events in
host epithelial cells and immune cells, leading to inflammation and a coordinated immune

response.

Epithelial Cell Signaling

In oral epithelial cells, candidalysin activates two distinct but interconnected MAPK signaling
pathways:

o EGFR-ERK1/2-c-Fos Pathway: Candidalysin-induced membrane damage leads to calcium
influx, which activates matrix metalloproteinases (MMPs). MMPs cleave and release EGFR
ligands, leading to the activation of the Epidermal Growth Factor Receptor (EGFR). This
triggers the downstream phosphorylation of ERK1/2 and the subsequent activation of the
transcription factor c-Fos. This pathway is primarily responsible for the production of pro-
inflammatory cytokines and chemokines such as G-CSF and GM-CSF.[8][9]

» p38 MAPK Pathway: Candidalysin also activates the p38 MAPK pathway, which can be
triggered independently of EGFR. This pathway leads to the activation of Heat Shock Protein
27 (Hsp27) and the release of IL-6.[9]

The following diagram illustrates the signaling pathways activated by candidalysin in epithelial
cells.
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Caption: Signaling pathways activated by candidalysin in epithelial cells.

Macrophage Signaling and Inflammasome Activation

In macrophages, candidalysin plays a crucial role in activating the NLRP3 inflammasome. Pore
formation leads to potassium efflux, a key trigger for NLRP3 activation. This results in the
cleavage of pro-caspase-1 to active caspase-1, which in turn processes pro-IL-1(3 and pro-IL-
18 into their mature, secreted forms, promoting a potent pro-inflammatory response.

The diagram below outlines the process of NLRP3 inflammasome activation by candidalysin in
macrophages.
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Caption: NLRP3 inflammasome activation by candidalysin in macrophages.

Experimental Protocols

This section provides an overview of key experimental protocols used to study the structural
biology and cellular effects of candidalysin.

Peptide Synthesis and Purification

Candidalysin peptides and their variants are typically synthesized using solid-phase peptide
synthesis (SPPS) and purified by reverse-phase high-performance liquid chromatography (RP-
HPLC). The identity and purity of the peptides are confirmed by mass spectrometry.

Circular Dichroism (CD) Spectroscopy for Secondary
Structure Analysis

Objective: To determine the secondary structure of candidalysin in different environments.
Methodology:

e Prepare a stock solution of purified candidalysin in an appropriate buffer (e.g., 10 mM
sodium phosphate, pH 7.4).

e For measurements in a membrane-mimicking environment, prepare small unilamellar
vesicles (SUVs) of lipids such as 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) by
sonication or extrusion.

» Record CD spectra from 190 to 260 nm using a spectropolarimeter.
¢ Acquire spectra of the buffer and lipid vesicles alone for background subtraction.

e Analyze the resulting spectra using deconvolution software (e.g., CONTIN, SELCON) to
estimate the percentage of a-helix, B-sheet, and random coil.

Atomic Force Microscopy (AFM) for Pore Imaging
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Obijective: To visualize candidalysin-induced pores in a lipid bilayer.

Methodology:

Prepare a supported lipid bilayer (SLB) on a freshly cleaved mica surface by vesicle fusion.

Image the intact SLB in buffer using AFM in tapping mode to establish a baseline.

Introduce a solution of candidalysin into the imaging chamber at the desired concentration.

Continuously image the same area of the SLB to observe the formation of pores over time.

Analyze the AFM images to determine the dimensions (diameter and depth) of the pores.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Objective: To quantify candidalysin-induced cell membrane damage.
Methodology:
e Seed epithelial cells (e.g., TR146) in a 96-well plate and grow to confluence.

o Treat the cells with varying concentrations of candidalysin for a specified time (e.g., 24
hours).

¢ Include negative controls (vehicle-treated cells) and positive controls (cells treated with a
lysis buffer to induce maximum LDH release).

 After incubation, collect the cell culture supernatant.

o Measure LDH activity in the supernatant using a commercially available colorimetric assay
kit (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega).

Calculate the percentage of cytotoxicity relative to the positive control.

Calcium Influx Assay

Objective: To measure changes in intracellular calcium levels upon exposure to candidalysin.
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Methodology:
e Seed epithelial cells on glass coverslips or in a 96-well plate.

o Load the cells with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM, for 30-
60 minutes at 37°C.

e Wash the cells to remove excess dye.

o Measure baseline fluorescence using a fluorescence microscope or a plate reader capable
of ratiometric measurements (excitation at 340 nm and 380 nm, emission at 510 nm for
Fura-2).

e Add candidalysin to the cells and immediately begin recording fluorescence changes over
time.

o Calculate the ratio of fluorescence intensities (340/380 nm) to determine the relative change
in intracellular calcium concentration.

Western Blot Analysis of Sighaling Pathways

Objective: To detect the activation of key signaling proteins in response to candidalysin.
Methodology:

o Treat confluent monolayers of epithelial cells with candidalysin for various time points.
e Lyse the cells in a buffer containing protease and phosphatase inhibitors.

o Determine the protein concentration of the lysates using a BCA or Bradford assay.

o Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF
membrane.

e Block the membrane to prevent non-specific antibody binding.

 Incubate the membrane with primary antibodies specific for phosphorylated and total forms
of target proteins (e.g., p-EGFR, EGFR, p-ERK1/2, ERK1/2, c-Fos).
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 Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

o Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an
imaging system.

e Use a loading control, such as (-actin or GAPDH, to ensure equal protein loading.

Quantitative Data on Candidalysin Activity

The following tables summarize quantitative data from various studies on the biological activity
of candidalysin.

: _— lent C icity of Candidalvsi

Candidalysin .
. % Cytotoxicity
Concentration  Cell Type Assay Reference
(LDH Release)

(uM)

15-15 TR146 LDH Assay Sub-lytic [2]
Significant

70 TR146 LDH Assay 2]
damage
Dose-dependent

3 TR146 LDH Assay _ [5]
increase
Dose-dependent

15 TR146 LDH Assay ) [5]
increase
Dose-dependent

70 TR146 LDH Assay [5]

increase

Candidalysin-Induced Cytokine and Chemokine
Secretion
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Candidalysin

Cytokinel/Che

Fold

Concentration  Cell Type . Induction/Con Reference
mokine .
(M) centration
Induction
1.5-15 TR146 G-CSF, GM-CSF [2]
observed
Induction
70 TR146 IL-1q, IL-6 [2]
observed
IL-1a, IL-1B, IL-6, Dose-dependent
3 TR146 _ [5]
G-CSF, GM-CSF increase
IL-1q, IL-1B, IL-6, Dose-dependent
15 TR146 _ [5]
G-CSF, GM-CSF  increase
IL-1q, IL-1B, IL-6, Dose-dependent
70 TR146 _ [5]
G-CSF, GM-CSF  increase
Activation of Signaling Pathways
Candidalysin . .
. Signaling .
Concentration  Cell Type . Observation Reference
Protein
(uM)
15 TR146 p-MKP1, c-Fos Induction [2]
15 TR146 p-MKP1, c-Fos Robust induction  [6]
p-EGFR, p- .
15 TR146 Phosphorylation [8]
ERK1/2

Conclusion and Future Directions

Candidalysin represents a key virulence factor of Candida albicans and a critical mediator of

host-pathogen interactions. Its unique mechanism of pore formation and its ability to activate

complex host signaling pathways make it an attractive target for the development of novel

antifungal therapies. While significant progress has been made in understanding its structural

biology and function, the absence of a high-resolution 3D structure remains a key knowledge

gap. Future research efforts focused on elucidating the atomic-level structure of candidalysin,
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both in its monomeric and oligomeric forms, will be invaluable for structure-based drug design.
Furthermore, a deeper understanding of the interplay between the different signaling pathways
activated by candidalysin will likely reveal new opportunities for therapeutic intervention to
modulate the host inflammatory response to Candida infections. This technical guide serves as
a foundational resource to aid in these ongoing and future research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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